molecular formula C21H28N2O2S B2354613 4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955533-38-7

4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2354613
CAS RN: 955533-38-7
M. Wt: 372.53
InChI Key: RVSPMHBMSJIBHV-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as PTEBS and is a sulfonamide derivative that has shown promising results in various studies.

Scientific Research Applications

Molecular Structure and Interaction Studies

  • The compound exhibits a unique molecular structure that includes intramolecular and intermolecular hydrogen bonds, contributing to its stability and reactivity. Such structural characteristics are essential for understanding the compound's potential interactions with biological targets and for the design of new molecules with desired properties (Gelbrich, Haddow, & Griesser, 2011).

Antitumor Activity

  • Tetrahydroquinoline derivatives bearing the sulfonamide moiety have shown promising in vitro antitumor activity. These compounds have been found to be more potent and efficacious than Doxorubicin in some cases, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010).

Carbonic Anhydrases Inhibition

  • Novel series of benzenesulfonamides have been designed to improve selectivity towards druggable isoforms of human carbonic anhydrases (hCAs). These studies provide insights into the molecular interactions between hCAs and sulfonamide-based inhibitors, offering a pathway for developing selective inhibitors for therapeutic applications (Bruno et al., 2017).

Agonistic Activity on Human Beta3 Adrenergic Receptor

  • Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been explored for their agonistic activity on the human beta3 adrenergic receptor. Such studies contribute to the development of potential therapeutic agents targeting metabolic diseases (Parmee et al., 2000).

Catalysis in Organic Synthesis

  • Sulfonamide-containing compounds have been utilized as catalysts in organic synthesis, such as in the transfer hydrogenation of acetophenone derivatives. These findings indicate the potential of these compounds in facilitating chemical transformations with relevance to pharmaceutical synthesis and material science (Dayan et al., 2013).

Anticancer Agents Synthesis

  • The synthesis and evaluation of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents have been reported, demonstrating the versatility of the tetrahydroisoquinoline scaffold in the design of potential anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

properties

IUPAC Name

4-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-3-14-23-15-4-5-19-16-18(8-11-21(19)23)12-13-22-26(24,25)20-9-6-17(2)7-10-20/h6-11,16,22H,3-5,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSPMHBMSJIBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

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